Cas no 1338097-15-6 (7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline)

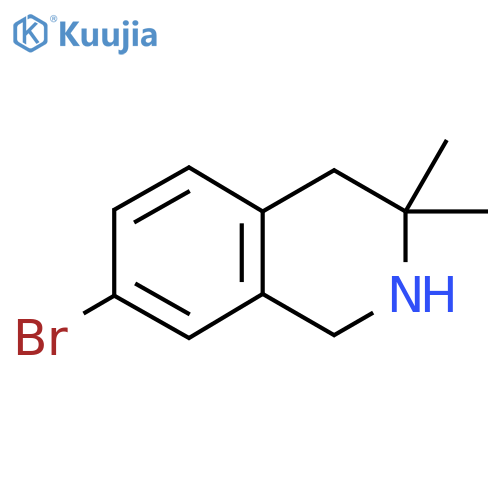

1338097-15-6 structure

商品名:7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline

CAS番号:1338097-15-6

MF:C11H14BrN

メガワット:240.139562129974

MDL:MFCD27987662

CID:4695407

PubChem ID:68229338

7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline 化学的及び物理的性質

名前と識別子

-

- 7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline

- SB14775

- 7-Bromo-3,3-dimethyl-2,4-dihydro-1H-isoquinoline

- 1338097-15-6

- EN300-8308829

- D79097

- MFCD27987662

- AS-79031

- SY322099

- SCHEMBL12280375

-

- MDL: MFCD27987662

- インチ: 1S/C11H14BrN/c1-11(2)6-8-3-4-10(12)5-9(8)7-13-11/h3-5,13H,6-7H2,1-2H3

- InChIKey: QVQBKQDGJKUEDP-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC2=C(C=1)CNC(C)(C)C2

計算された属性

- せいみつぶんしりょう: 239.03096g/mol

- どういたいしつりょう: 239.03096g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 191

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12

- 疎水性パラメータ計算基準値(XlogP): 2.6

7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM425173-5g |

7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline |

1338097-15-6 | 95%+ | 5g |

$2986 | 2024-08-02 | |

| eNovation Chemicals LLC | Y1224149-5g |

7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline |

1338097-15-6 | 95% | 5g |

$1755 | 2024-06-03 | |

| eNovation Chemicals LLC | D684089-1G |

7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline |

1338097-15-6 | 97% | 1g |

$520 | 2024-07-21 | |

| eNovation Chemicals LLC | D684089-5G |

7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline |

1338097-15-6 | 97% | 5g |

$1560 | 2024-07-21 | |

| Chemenu | CM425173-10g |

7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline |

1338097-15-6 | 95%+ | 10g |

$*** | 2023-03-30 | |

| abcr | AB556178-1 g |

7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline; . |

1338097-15-6 | 1g |

€966.10 | 2023-06-14 | ||

| Enamine | EN300-8308829-0.25g |

7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline |

1338097-15-6 | 95% | 0.25g |

$479.0 | 2024-05-21 | |

| Enamine | EN300-8308829-1.0g |

7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline |

1338097-15-6 | 95% | 1.0g |

$521.0 | 2024-05-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1894-250MG |

7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline |

1338097-15-6 | 97% | 250MG |

¥ 1,683.00 | 2023-03-31 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1894-10G |

7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline |

1338097-15-6 | 97% | 10g |

¥ 17,160.00 | 2023-03-31 |

7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline 関連文献

-

1. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

1338097-15-6 (7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline) 関連製品

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1338097-15-6)7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline

清らかである:99%

はかる:10g

価格 ($):2132.0